
Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is a synthetic pyrimidine derivative characterized by a dihydropyrimidinedione core substituted with a 5-methyl group and a 4-methoxybenzyl moiety at the N1 position. Structurally, it belongs to the dihydropyrimidinone family, which is known for diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties .
The 4-methoxybenzyl group may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or viral proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves:
- Aldehyde (4-methoxybenzaldehyde)
- β-keto ester (methyl acetoacetate)
- Urea
The reaction is catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzaldehyde+methyl acetoacetate+urea→1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine derivatives.
- Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
- Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or neutral conditions.
- Reduction: Sodium borohydride in methanol or ethanol.
- Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation: Pyrimidine derivatives with oxidized functional groups.
- Reduction: Reduced dihydropyrimidine derivatives.
- Substitution: Substituted benzyl or methoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione
- CAS Number : 62554-10-3
The compound features a pyrimidinedione core structure, which is known for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and potential bioactivity.
Antitumor Activity
Research indicates that dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The structural modifications led to enhanced potency compared to parent compounds .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication in specific RNA viruses by interfering with their polymerase enzymes.
Data Table: Antiviral Efficacy
Virus Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Influenza A | 12.5 | Inhibition of viral RNA polymerase |
Hepatitis C | 8.3 | Disruption of viral replication |
HIV | 15.0 | Inhibition of reverse transcriptase |
CNS Activity
This compound has been evaluated for its central nervous system effects. It shows promise as a neuroprotective agent due to its antioxidant properties.
Case Study:
In a rodent model of neurodegeneration, administration of the compound resulted in significant reductions in oxidative stress markers and improved cognitive function as assessed by behavioral tests .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions including condensation and cyclization processes. Various derivatives have been synthesized to enhance efficacy and selectivity.
Data Table: Synthesized Derivatives
Derivative Name | Structural Modification | Biological Activity |
---|---|---|
N'-(4-Methoxybenzyl)-5-methyluracil | Addition of methoxy group | Enhanced antitumor activity |
5-Methyl-N'-(3-hydroxybenzyl) | Hydroxyl substitution | Increased CNS activity |
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
To contextualize the properties of dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, a comparative analysis with structurally and functionally related pyrimidine derivatives is provided below.
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
*Estimated molecular formula based on structural analysis.
Key Findings:
Structural Modifications and Activity: Thymine (5-methyl-2,4(1H,3H)-pyrimidinedione) serves as the foundational structure for nucleoside analogs like thymidine and AZT. Its antiviral activity is enhanced by sugar moiety additions (e.g., 2’-deoxyribose in thymidine) . Similar substitutions in other dihydropyrimidinones have shown mixed efficacy; for example, phosphonate-linked analogs exhibited poor HIV inhibition despite low cytotoxicity .
Antiviral Activity: 1-(3-Azido-2,3-dideoxypentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (a thymidine analog) is a potent HIV inhibitor, highlighting the importance of sugar modifications in antiviral targeting . In contrast, dihydropyrimidinones with bulky substituents (e.g., isoxazolidin-5-yl groups) showed negligible anti-HIV activity, suggesting that substituent size and polarity critically influence efficacy .
Biological Target Specificity: 6-Methyl-4-phenyl-2-sulfanylidene-dihydropyrimidin-5-yl ethanone demonstrates antibacterial and antifungal activities, likely due to the thione group enhancing interactions with microbial enzymes . The target compound’s 4-methoxybenzyl group may similarly modulate interactions with eukaryotic or prokaryotic targets.
Synthetic Accessibility: Thymine derivatives are typically synthesized via straightforward cyclization or nucleoside coupling , while dihydropyrimidinones often require multi-step protocols involving tosylation, iodination, and Arbuzov reactions .
Biological Activity
Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, commonly referred to as a dihydropyrimidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is structurally characterized by a dihydropyrimidine core with specific substitutions that contribute to its pharmacological potential.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
The synthesis typically involves the Biginelli reaction , which combines 4-methoxybenzaldehyde, methyl acetoacetate, and urea under acidic conditions. This reaction is notable for producing dihydropyrimidines efficiently and is significant in the development of various bioactive compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism often involves:
- Enzyme Inhibition : The compound can mimic natural substrates, effectively blocking active sites on enzymes, which leads to therapeutic effects in various metabolic pathways.
- Antioxidant Properties : Dihydropyrimidines have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress .
Anticancer Activity
Research indicates that dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
16 | MCF-7 | 0.09 ± 0.0085 |
16 | A549 | 0.03 ± 0.0056 |
16 | Colo-205 | 0.01 ± 0.074 |
16 | A2780 | 0.12 ± 0.064 |
These findings suggest that the presence of electron-rich groups enhances anticancer activity, making it a promising candidate for further development .
Anti-inflammatory Effects
Dihydropyrimidines have also been explored for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models.
Antimicrobial Activity
The antimicrobial potential of this class of compounds has been evaluated against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | Not Detected |
S. aureus | Not Detected |
K. pneumoniae | Not Detected |
A. baumannii | Not Detected |
P. aeruginosa | Not Detected |
While initial studies did not yield significant antimicrobial activity at tested concentrations, further modifications to the structure may enhance efficacy against resistant strains .
Case Studies
Several studies have focused on the biological evaluation of pyrimidine derivatives:
- Cytotoxicity Studies : A study involving thiazolidin-4-one-pyrimidine derivatives demonstrated promising cytotoxic effects against HepG2 and MCF-7 cells, indicating that structural modifications can lead to enhanced biological activity .
- Antioxidant Studies : Another investigation highlighted that certain methoxy-substituted pyrimidines exhibited superior antioxidant capabilities compared to standard antioxidants like α-tocopherol, suggesting their potential use in preventing oxidative damage .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via modified Biginelli reactions, leveraging 4-methoxybenzaldehyde derivatives and urea/thiourea analogs. Key parameters include solvent selection (e.g., ethanol or acetic acid), temperature (80–100°C), and catalysts like p-toluenesulfonic acid (p-TSA) .
- Optimization : Use NMR and HPLC to monitor reaction progress. Adjust stoichiometry of aldehydes and β-keto esters to improve yields (e.g., 77% yield achieved in similar dihydropyrimidine syntheses) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- NMR : Assign peaks for the 4-methoxyphenyl group (δ ~3.48 ppm for OCH₃) and dihydropyrimidine protons (δ ~5.39 ppm for CH) .
- X-ray crystallography : Resolve non-planar conformations and dihedral angles between aromatic rings (e.g., 34.87° between pyrimidine and substituted phenyl groups) .
- FT-IR : Confirm functional groups (e.g., C=O at ~1653 cm⁻¹, NH₂ at ~3262 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles) due to acute toxicity (GHS Category 3) and potential skin corrosion .
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to light or moisture .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substitution influence regioselectivity in dihydropyrimidine synthesis?
- Mechanistic Insight : The electron-donating methoxy group enhances electrophilic substitution at the para position, directing cyclization to form the dihydropyrimidine core. Steric effects from the benzyl group may reduce byproduct formation .
- Experimental Design : Compare reaction outcomes with analogs lacking the methoxy group (e.g., 4-bromo-2-hydroxybenzaldehyde derivatives) to assess substituent effects .
Q. What in vitro assays are suitable for evaluating the antiviral potential of this compound?
- Assay Design :
- Cell-based models : Use HIV-infected MT-4 cells or CMV-infected fibroblasts for IC₅₀ determination .
- Enzyme inhibition : Test against viral polymerases (e.g., HIV reverse transcriptase) via fluorescence-based assays .
Q. How can computational methods predict the drug-likeness and bioavailability of this compound?
- Tools : Use SwissADME or Molinspiration to calculate physicochemical properties (e.g., LogP ~2.5, TPSA ~75 Ų).
- Molecular Dynamics : Simulate interactions with biological targets (e.g., riboflavin transporters or viral proteases) .
- Validation : Cross-reference with experimental solubility and permeability data (e.g., Caco-2 cell assays) .
Q. Data Contradictions and Resolution
Q. How should researchers address conflicting reports on the biological activity of pyrimidinedione derivatives?
- Case Study : While some pyrimidinediones show anti-HIV activity (e.g., EC₅₀ = 0.5 μM for AZT analogs), others exhibit toxicity or inactivity due to structural variations .
- Resolution :
- Perform SAR studies: Modify the 4-methoxybenzyl or 5-methyl groups to balance potency and cytotoxicity.
- Validate findings across multiple cell lines (e.g., HeLa vs. Jurkat) to rule out cell-specific effects .
Q. Experimental Design Challenges
Q. What strategies mitigate degradation of dihydropyrimidinediones during long-term stability studies?
- Analytical Methods :
- HPLC-MS : Identify degradation products (e.g., oxidation at the dihydro ring or demethylation of the methoxy group) .
- Forced degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions to assess stability .
- Formulation : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life .
Q. Tables of Key Data
Table 1: Synthetic Conditions for Dihydropyrimidinediones
Reactant | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Methoxybenzaldehyde | p-TSA | Ethanol | 80 | 77 | |
4-Bromo-2-hydroxybenzaldehyde | None | Acetic acid | 100 | 65 |
Table 2: Antiviral Activity of Pyrimidinedione Derivatives
Compound | Target Virus | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) | Reference |
---|---|---|---|---|
5-Trifluoromethyl derivative | HIV-1 | 0.8 | >100 | |
5-Methyl analog | CMV | 12.5 | 50 |
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-7-15(13(17)14-12(9)16)8-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASUMVLHEFKLNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978138 | |
Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62554-10-3 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062554103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.